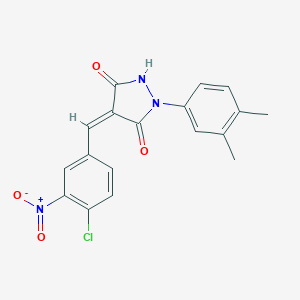![molecular formula C28H26BrNO5 B301945 (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301945.png)
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BBA, is a novel compound synthesized in recent years. This compound has attracted significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, studies have suggested that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit HDAC activity and induce apoptosis in cancer cells. Physiologically, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit tumor growth in animal models and reduce the expression of proteins involved in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its specificity for HDAC inhibition. (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to selectively inhibit HDAC activity without affecting other enzymes or proteins. This specificity makes (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further investigate the mechanism of action of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. Understanding how (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits HDAC activity and induces apoptosis in cancer cells could lead to the development of more effective cancer treatments. Another direction is to explore the potential of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other anticancer agents. Studies have shown that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can enhance the anticancer effects of other agents, such as paclitaxel. Finally, future research could focus on improving the solubility of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in aqueous solutions, which would make it a more practical tool for lab experiments.
Synthesemethoden
The synthesis of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves a series of chemical reactions. The starting material is 2-(benzyloxy)-5-bromobenzaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form a 2-(benzyloxy)-5-bromophenyl-1,3-dioxolane intermediate. The intermediate is then reacted with acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has anticancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molekularformel |
C28H26BrNO5 |
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
2-[9-(5-bromo-2-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H26BrNO5/c29-18-12-13-24(35-16-17-6-2-1-3-7-17)19(14-18)26-27-20(8-4-10-22(27)31)30(15-25(33)34)21-9-5-11-23(32)28(21)26/h1-3,6-7,12-14,26H,4-5,8-11,15-16H2,(H,33,34) |
InChI-Schlüssel |
KCDPKGSDTDVLDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)
![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)
![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)